molecular formula C12H19NO B14365172 N-[2-(Cyclohex-1-en-1-yl)ethyl]-2-methylprop-2-enamide CAS No. 91920-18-2

N-[2-(Cyclohex-1-en-1-yl)ethyl]-2-methylprop-2-enamide

Cat. No.: B14365172
CAS No.: 91920-18-2
M. Wt: 193.28 g/mol
InChI Key: MIUFHHHMGKXFEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(Cyclohex-1-en-1-yl)ethyl]-2-methylprop-2-enamide is a compound with a unique structure that combines a cyclohexene ring with an ethyl chain and a methylprop-2-enamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Cyclohex-1-en-1-yl)ethyl]-2-methylprop-2-enamide typically involves the reaction of cyclohexene with an appropriate ethylamine derivative under controlled conditions. One common method involves the use of lithium diisopropylamide (LDA) as a base to deprotonate the ethylamine, followed by the addition of cyclohexene to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Cyclohex-1-en-1-yl)ethyl]-2-methylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like halides, amines, and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[2-(Cyclohex-1-en-1-yl)ethyl]-2-methylprop-2-enamide has several applications in scientific research:

    Chemistry: Used as

Properties

CAS No.

91920-18-2

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-2-methylprop-2-enamide

InChI

InChI=1S/C12H19NO/c1-10(2)12(14)13-9-8-11-6-4-3-5-7-11/h6H,1,3-5,7-9H2,2H3,(H,13,14)

InChI Key

MIUFHHHMGKXFEW-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)NCCC1=CCCCC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.